1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
One study focused on the corrosion inhibition properties of three piperidine derivatives, examining their adsorption behaviors and potential as corrosion inhibitors for iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the binding energies of these compounds on metal surfaces, indicating potential applications in corrosion prevention and materials science (Kaya et al., 2016).
Kinetics of Aromatic Nucleophilic Substitution Reactions
Another study explored the reaction kinetics of piperidine with 1-fluoro-2, 4-dinitrobenzene in various alcohol solutions, providing insights into the impact of solvent polarity on reaction rates. This research could inform the development of synthetic methodologies in organic chemistry (Yangjeh & Gholami, 2003).
Development of New Fibrates
Research into new fibrates containing piperidine and other moieties demonstrated superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to existing drugs. This highlights the pharmaceutical applications of piperidine derivatives in developing new treatments for metabolic disorders (Komoto et al., 2000).
Antimicrobial Activity
Studies on phenylpropanoids and other compounds from Piper species have shown antimicrobial activities, suggesting the use of piperidine derivatives in antimicrobial drug development. This research underscores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Masuda et al., 1991).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety-related properties.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Please note that this is a general approach and the specifics might vary depending on the compound and the available literature. It’s always best to consult with a subject matter expert or refer to peer-reviewed scientific literature for the most accurate and up-to-date information.
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO5S2/c1-12(2)11-24(19,20)14-5-4-8-18(10-14)25(21,22)13-6-7-16(23-3)15(17)9-13/h6-7,9,12,14H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECFMAJGSYBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine |
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